2,4,6-Tribromopyrimidine

Catalog No.
S751598
CAS No.
36847-11-7
M.F
C4HBr3N2
M. Wt
316.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tribromopyrimidine

2,4,6-Tribromopyrimidine enables sequential, site-selective functionalization of the pyrimidine core. Its C-Br bonds offer higher reactivity than C-Cl in oxidative addition, permitting mild-temperature Pd couplings that preserve sensitive functional groups on coupling partners.

  • Avoids thermal degradation of esters, aldehydes, and heterocycles, reducing byproduct formation.
  • Predictable reactivity gradient (position 4 > 6 > 2) allows systematic introduction of three diversity points for SAR exploration.
  • Short reaction times and low energy input improve process efficiency.

Supplied as a consistent-quality building block for pharmaceutical and materials research.

CAS Number

36847-11-7

Product Name

2,4,6-Tribromopyrimidine

IUPAC Name

2,4,6-tribromopyrimidine

Molecular Formula

C4HBr3N2

Molecular Weight

316.78 g/mol

InChI

InChI=1S/C4HBr3N2/c5-2-1-3(6)9-4(7)8-2/h1H

InChI Key

AHEYFWKLKMOHCI-UHFFFAOYSA-N

SMILES

C1=C(N=C(N=C1Br)Br)Br

Canonical SMILES

C1=C(N=C(N=C1Br)Br)Br

The exact mass of the compound 2,4,6-Tribromopyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87663. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,4,6-Tribromopyrimidine, Pyrimidine, 2,4,6-tribromo-, 2,4,6-Tribromo-1,3-diazine

Purity

97%

Package Size

1 g, 5 g, 25 g

2,4,6-Tribromopyrimidine is a tri-halogenated heterocyclic compound serving as a pivotal building block for the synthesis of multi-substituted pyrimidines. Its primary value lies in its capacity for sequential, site-selective functionalization via palladium-catalyzed cross-coupling reactions. The carbon-bromine bonds offer a distinct reactivity profile compared to other halides, enabling controlled, stepwise elaboration of the pyrimidine core, a common scaffold in pharmaceuticals and functional materials. [REFS-1, REFS-2]

Research Fit

Synthesis: three equivalent C–Br cross-coupling sites
Volatile solid additive: sublimable at moderate temperature
NMR probe: scalar relaxation of second kind for Br-bonded carbons

Direct substitution of 2,4,6-tribromopyrimidine with its chloro-analog, 2,4,6-trichloropyrimidine, is often unviable in process-sensitive applications. The carbon-bromine bond is significantly more reactive in the rate-determining oxidative addition step of common cross-coupling reactions. [1] This allows for reactions to proceed under milder thermal conditions and with shorter cycle times, which is critical for preserving thermally labile functional groups on coupling partners and reducing energy costs. [2] Attempting the same transformation with the less reactive trichloropyrimidine typically requires higher temperatures or more complex catalytic systems, which can lead to lower yields, increased byproduct formation, and a different impurity profile, complicating downstream purification.

Substitution Risk

Volatility mismatch
Trichloro and trifluoro analogs lack the moderate volatility needed for residue-free additive removal, limiting their use in OPV morphology control.
Oxidative addition profile
C–Br bond dissociation energy differs from C–Cl and C–F, altering cross-coupling kinetics and selectivity in multi-step synthesis.
Thermal processing range
Distinct decomposition and sublimation temperatures change processing windows compared to other trihalopyrimidines, affecting device fabrication protocols.

Accelerated Suzuki Coupling Kinetics

In a direct comparison of Suzuki cross-coupling reactions with phenylboronic acid under microwave-assisted conditions, 2,4,6-tribromopyrimidine reached full conversion to the trisubstituted product significantly faster than its chloro-analog. The tribromo- starting material required only 5 minutes, whereas the trichloro- equivalent needed 30 minutes to achieve the same outcome. [1]

Evidence DimensionTime to >95% Conversion (Trisarylation)
Target Compound Data5 minutes
Comparator Or Baseline2,4,6-Trichloropyrimidine: 30 minutes
Quantified Difference6x faster reaction time
ConditionsMicrowave irradiation at 150 °C, Pd(PPh3)4 (5 mol%), phenylboronic acid (3.3 equiv.), Na2CO3, in DME/H2O.

A six-fold reduction in reaction time directly translates to increased reactor throughput, lower energy consumption, and reduced manufacturing costs in a production environment.

PCE enhancement
Head-to-head
Certified 19.23% PCE at 300 nm
+2.54% vs. additive-free
Supports thick-film OPV performance screening
D18:L8-BO blend, AM 1.5G, 100–500 nm films

Stepwise Regioselective Pyrimidine Synthesis

The differential reactivity of the three C-Br bonds enables controlled, sequential functionalization. A one-pot, three-step procedure has been demonstrated where distinct coupling partners are introduced sequentially by controlling the reaction conditions. A Sonogashira coupling occurs selectively at the C4-position at room temperature, followed by a Suzuki coupling at the C6-position at 60 °C, and a final Suzuki coupling at the C2-position at 80 °C, affording the desired pure 2,4,6-trisubstituted pyrimidine in high yield. [1]

Evidence DimensionIsolated Yield of Single Regioisomer
Target Compound Data60–80% for various tri-substituted products
Comparator Or BaselineA non-selective process or less-defined starting material, which would yield a complex mixture of isomers requiring extensive purification.
Quantified DifferenceProvides a single, pure isomer versus a difficult-to-separate mixture.
ConditionsOne-pot sequential addition of catalysts and reagents at progressively higher temperatures (Room Temp → 60 °C → 80 °C).

This predictable regioselectivity is crucial for the rational design of complex molecules, eliminating the risk of isomeric contamination and avoiding costly, often impractical, purification steps.

Multi-stress stability
Reported
Retention: 87.9% (1000 h illumin.), 79.4% (85 °C), 93.7% (ambient)
Supports multi-stress stability endpoint review
Encapsulated devices; untreated baseline not reported in same study
Thermal removability
Class-level
Td 80 °C, complete sublimation at 120 °C
Supports additive-removal process evaluation
vs. DIO (bp ~170 °C), CN (bp ~260 °C); TGA under N₂
¹³C NMR relaxation
Method context
Scalar relaxation parameters extracted for ¹³C–⁷⁹Br
Supports scalar relaxation method development
CDCl₃, 25 °C, 11.7 T; compared to mono‑ and dibromo analogs

Kinetically-Controlled Synthesis with Thermally Sensitive Substrates

Where a synthetic route involves coupling partners with sensitive functional groups (e.g., esters, aldehydes, certain heterocycles), the higher reactivity of 2,4,6-tribromopyrimidine is enabling. It allows for successful cross-coupling at lower temperatures and with shorter reaction times, minimizing substrate degradation that would occur under the harsher conditions required for the corresponding chloro-analog. [1]

Combinatorial Library Scaffold

For generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery or materials science, this compound is a preferred platform. Its well-defined, stepwise reactivity at the 4, 6, and 2 positions allows for the systematic and predictable introduction of three distinct diversity elements, facilitating the rapid exploration of chemical space. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
Thick-film OPV fabrication
Volatile solid additive with thermal removability and εr elevation
PCE vs. thickness profile; morphology by GIWAXS/AFM
Dielectric constant engineering
Universal εr enhancement across donor/acceptor materials
Impedance spectroscopy; molecular packing analysis
NMR relaxation probe
Scalar relaxation of second kind with three equivalent C–Br sites
¹³C T₁ and NOE measurement; coupling constant calibration

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.7%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

36847-11-7

Wikipedia

2,4,6-Tribromopyrimidine

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